3-bromo-N'-hydroxybenzenecarboximidamide 3-bromo-N'-hydroxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 1643440-91-8
VCID: VC7804779
InChI: InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
SMILES: C1=CC(=CC(=C1)Br)C(=NO)N
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

3-bromo-N'-hydroxybenzenecarboximidamide

CAS No.: 1643440-91-8

Cat. No.: VC7804779

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N'-hydroxybenzenecarboximidamide - 1643440-91-8

Specification

CAS No. 1643440-91-8
Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name 3-bromo-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Standard InChI Key NQFJSTMFTXNUKP-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)/C(=N/O)/N
SMILES C1=CC(=CC(=C1)Br)C(=NO)N
Canonical SMILES C1=CC(=CC(=C1)Br)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 3-bromo-N'-hydroxybenzenecarboximidamide, reflecting its substitution pattern and functional groups. Its structure consists of a benzene ring with a bromine atom at the third position and a hydroxyamidine group (-NH-C(=NH)-OH) at the first position . The (Z)-stereoisomer is explicitly noted in some sources, indicating the spatial arrangement of the hydroxyamidine moiety .

Molecular Formula: C₇H₇BrN₂O
Molecular Weight: 215.05 g/mol
CAS Registry Number: 1643440-91-8

Synonyms and Registry Information

Common synonyms include:

  • 3-Bromobenzamidoxime

  • (Z)-3-Bromo-N'-hydroxybenzimidamide

  • Benzenecarboximidamide, 3-bromo-N'-hydroxy-, [C(Z)]-

The compound is cataloged under CBNumber CB8228066 in ChemicalBook databases .

Physicochemical Properties

Physical Properties

Key physical properties, as predicted by computational models, include:

PropertyValueSource
Boiling Point307.5 ± 44.0 °C
Density1.68 ± 0.1 g/cm³
pKa13.97 ± 0.50

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyamidine group and polarizability induced by the bromine substituent.

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) are absent in the reviewed sources, the molecular structure implies characteristic absorption bands:

  • N-H Stretching: ~3300 cm⁻¹ (hydroxyamidine group)

  • C-Br Stretching: ~500–600 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

  • Nitrosoalkene Addition: Reaction of hydroxylamine with nitriles under acidic conditions.

  • Bromination: Electrophilic aromatic substitution on pre-formed benzamidoximes .

The bromine atom likely originates from brominating agents like N-bromosuccinimide (NBS) or molecular bromine, though specific conditions remain unspecified.

Reactivity Profile

The hydroxyamidine group is nucleophilic, capable of coordinating to metal ions or undergoing condensation reactions with carbonyl compounds. The bromine substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though no experimental evidence is cited .

SupplierPurityPackagingPrice (USD)Source
TRC-25 mg$45
Matrix Scientific95%+1 g$270
Matrix Scientific95%+5 g$1,044
AK Scientific-250 mg$328.40
Acints95%+5 g$420.50

Pricing reflects small-scale research quantities, with costs escalating nonlinearly for larger batches.

Applications and Research Directions

Knowledge Gaps

Critical research needs include:

  • Toxicological Studies: Acute and chronic toxicity profiles.

  • Synthetic Optimization: Scalable routes for gram-scale production.

  • Application Trials: Screening in catalysis or biomedicine.

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